![molecular formula C37H38B2O4 B3029623 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] CAS No. 728911-52-2](/img/structure/B3029623.png)
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Overview
Description
Synthesis Analysis
The synthesis of the spiro(fluorene-9,9'-xanthene) skeleton bis(ether amine) monomers is achieved through an acid-catalyzed condensation reaction of 9-fluorenone with resorcinol, forming the spiro framework through an sp3 carbon atom. This is followed by a nucleophilic substitution reaction with different agents, such as 1-fluoro-4-nitro-benzene or 2-chloro-5-nitrobenzotrifluoride, and a catalytic reduction to produce the diamine monomers . Additionally, a synthetic procedure for a dibromo-tetraethoxy-spirobifluorene monomer has been developed, which is synthesized in high yields over five steps from readily available starting materials .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are based on a spirobifluorene core, which is a rigid and planar structure that can impart desirable properties to the resulting polymers, such as high thermal stability and optical transparency. The presence of substituents like trifluoromethyl groups and ether linkages influences the solubility and electronic properties of the monomers and the derived polyimides .
Chemical Reactions Analysis
The monomers synthesized in these studies are used to create polyimides through a conventional two-stage process involving the thermal or chemical imidization of poly(amic acid) precursors. These reactions are facilitated by the presence of various commercially available aromatic tetracarboxylic dianhydrides .
Physical and Chemical Properties Analysis
The resulting polyimides exhibit excellent solubility in organic solvents such as N-methyl-2-pyrrolidone, N,N-dimethylacetamide, and m-cresol. They can form transparent, flexible, and strong films with low moisture absorption and low dielectric constants, which are advantageous for electronic applications. The UV-vis absorption cutoff wavelengths for these films are in the range of 352–409 nm, indicating good optical transparency. The thermal stability of these polyimides is also notable, with decomposition temperatures above 510 °C and glass transition temperatures ranging from 274–346 °C . The monomer synthesized in the third study also shows good solubility in organic solvents, which is a desirable trait for processability in various applications .
Scientific Research Applications
OLED Applications
A key application of this compound is in the domain of organic light-emitting diodes (OLEDs). It has been used in the synthesis of new host materials for thermally stable blue phosphorescent OLEDs. These materials exhibit enhanced thermal stability and high luminescence efficiency, crucial for the development of efficient OLED displays (Seo & Lee, 2017).
Polymer Synthesis
This compound plays a significant role in the synthesis of various polymers. For instance, it has been utilized in the creation of fully conjugated copolymers, incorporating fluorene and carbazole units, which exhibit unique photophysical properties (Grigoras & Antonoaia, 2005). Additionally, it's been used in synthesizing polyfluorene derivatives with applications in photoluminescence and electrical conductivity (Ranger, Rondeau & Leclerc, 1997).
Water-Soluble Polymers
The compound is instrumental in developing water-soluble carboxylated polyfluorenes. These polymers have been studied for their fluorescence quenching properties in the presence of various cationic quenchers and proteins, indicating potential applications in biosensing and protein interaction studies (Zhang, Liu & Cao, 2008).
Solar Cell Applications
In the field of solar energy, this compound has been used in synthesizing copolymers for perovskite solar cells. These polymers demonstrate good hydrophobicity and photoluminescence quenching, making them suitable as hole transporting materials in solar cells (Meena et al., 2020).
Analytical Chemistry
From an analytical perspective, the compound has been analyzed using mass spectrography during the synthesis of fluorene-based electroluminescent materials. This research provides a basis for structure identification and understanding of the compound's properties (Hou Qiong, 2002).
Electroluminescent Devices
Its utilization in the synthesis of fluorene copolymers bearing DCM pendants highlights its role in developing electroluminescent devices. These copolymers exhibit unique absorption and emission spectra, indicating their potential in electroluminescent applications (Cheon et al., 2005).
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGYJFGTIZCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



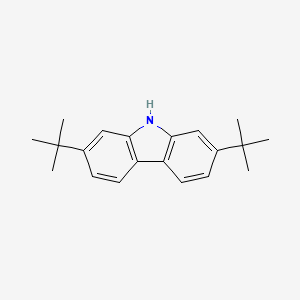
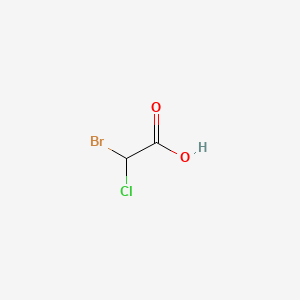
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)
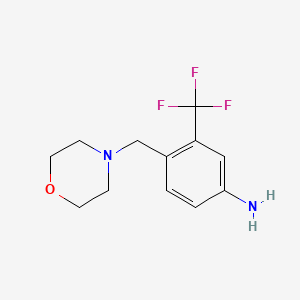
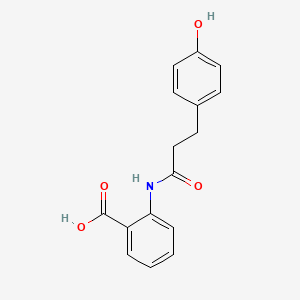
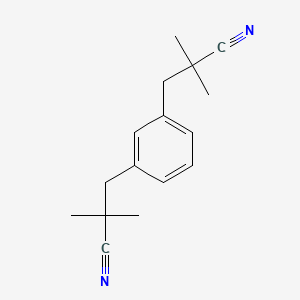
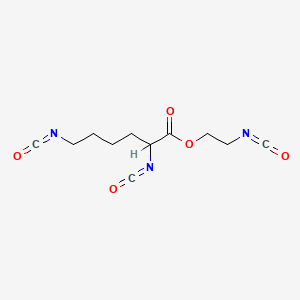
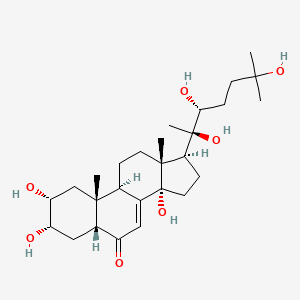
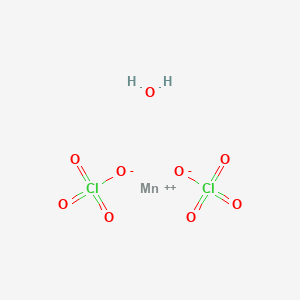
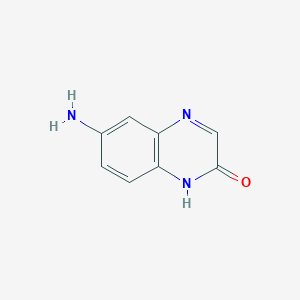
![6-Methyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B3029559.png)
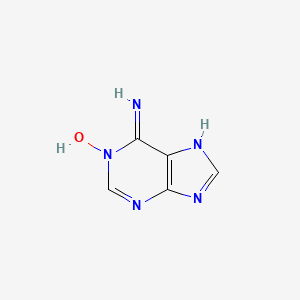
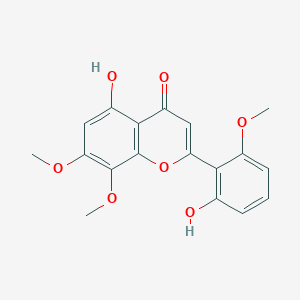
![(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B3029563.png)